molecular formula C22H24ClN5O3 B4508007 2-{2-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-2-oxoethyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-3(2H)-pyridazinone

2-{2-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-2-oxoethyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-3(2H)-pyridazinone

Cat. No.: B4508007
M. Wt: 441.9 g/mol
InChI Key: YGCOZYCWYDWGBB-UHFFFAOYSA-N
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Description

2-{2-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-2-oxoethyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-3(2H)-pyridazinone is a useful research compound. Its molecular formula is C22H24ClN5O3 and its molecular weight is 441.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 441.1567673 g/mol and the complexity rating of the compound is 756. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interaction and Pharmacophore Modeling

One study focused on the molecular interaction of a structurally similar compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, with the CB1 cannabinoid receptor. The research utilized conformational analysis and developed unified pharmacophore models for CB1 receptor ligands. This study contributes to understanding the molecular interactions of similar compounds with receptors (Shim et al., 2002).

Synthesis of Heterocyclic Systems

Another study involved the synthesis of various heterocyclic systems starting from 6-aryl-4-pyrazol-1-yl-pyridazin-3-one, which shares a similar chemical structure. The study explored reactions with different compounds to synthesize new structures with anticipated biological activities (Youssef et al., 2005).

Novel Compound Synthesis and Docking Analysis

Research on the synthesis, molecular docking, and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives was conducted. This study highlights the potential of such compounds in antimicrobial and antioxidant applications (Flefel et al., 2018).

Anticancer and Antimicrobial Applications

A study on the synthesis and molecular docking of new 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents is noteworthy. The research suggests the potential of these compounds in addressing cancer and microbial resistance (Katariya et al., 2021).

Properties

IUPAC Name

2-[2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN5O3/c1-15-13-16(2)28(24-15)19-7-8-20(29)27(25-19)14-21(30)26-11-9-22(31,10-12-26)17-3-5-18(23)6-4-17/h3-8,13,31H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGCOZYCWYDWGBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{2-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-2-oxoethyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-3(2H)-pyridazinone
Reactant of Route 2
Reactant of Route 2
2-{2-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-2-oxoethyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-3(2H)-pyridazinone
Reactant of Route 3
Reactant of Route 3
2-{2-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-2-oxoethyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-3(2H)-pyridazinone
Reactant of Route 4
Reactant of Route 4
2-{2-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-2-oxoethyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-3(2H)-pyridazinone
Reactant of Route 5
Reactant of Route 5
2-{2-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-2-oxoethyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-3(2H)-pyridazinone
Reactant of Route 6
2-{2-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-2-oxoethyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-3(2H)-pyridazinone

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